4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors. This compound is characterized by its complex molecular structure, which incorporates both pyridine and pyrimidine moieties, contributing to its biological activity. The compound is also known by its CAS number 641569-94-0 and has a molecular formula of C₁₇H₁₄N₄O₂ with a molecular weight of approximately 306.32 g/mol.
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid falls under the category of kinase inhibitors, which are compounds that can inhibit the activity of specific kinases involved in cellular signaling pathways. This classification highlights its potential therapeutic applications, particularly in oncology.
The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid typically involves multi-step synthetic routes. One effective method described in patents involves a guanidine-forming reaction using 3-amino-4-methyl toluic acid and cyanamide under acidic conditions. This is followed by a cyclization reaction that incorporates 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to yield the target compound .
The molecular structure of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid features a benzoic acid core substituted with a methyl group and a complex amino group that connects to a pyridine-pyrimidine structure.
Key structural data includes:
The primary reactions involving 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid include:
The compound's reactivity is largely dictated by the presence of electron-withdrawing groups (like the pyrimidine), which enhance nucleophilicity at the amino site while stabilizing the carboxylic acid functionality.
The mechanism of action for compounds like 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid typically involves inhibition of specific kinases that play crucial roles in cell signaling pathways associated with cancer proliferation and survival.
Research indicates that the compound may interact with ATP-binding sites on kinases, effectively blocking their activity and thereby impeding tumor growth . This interaction is critical for developing targeted cancer therapies.
The primary applications of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid include:
This compound exemplifies the intricate relationship between chemical structure and biological function, highlighting its importance in medicinal chemistry and drug development.
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0) emerged as a critical intermediate during the early 2000s development of Bcr-Abl tyrosine kinase inhibitors (TKIs). This heterocyclic benzoic acid derivative gained prominence through its structural role in nilotinib (Tasigna®), a second-generation TKI approved for imatinib-resistant chronic myelogenous leukemia (CML) [2] [4] [7]. The compound’s discovery was intrinsically linked to efforts to optimize the pharmacophore of imatinib (Gleevec®), specifically addressing limitations in resistance profiles. Its pyridyl-pyrimidine scaffold was designed to enhance ATP-binding pocket interactions within the Abl kinase domain, leveraging key hydrogen bonding capabilities absent in first-generation inhibitors [6] [10]. Patent literature reveals that synthetic routes to this compound (e.g., WO2021074138A1) became pivotal in circumventing manufacturing challenges associated with late-stage nitro reductions in nilotinib synthesis [7].
Table 1: Key Identifiers of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid
Property | Value |
---|---|
CAS Number | 641569-94-0 |
Molecular Formula | C₁₇H₁₄N₄O₂ |
Molecular Weight | 306.32 g/mol |
IUPAC Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid |
Synonyms | Nilotinib Intermediate 2; Nilotinib EP Impurity D; Nilotinib Carboxylic Acid Impurity |
SMILES | Cc1ccc(cc1Nc2nccc(n2)c3cccnc3)C(=O)O |
This benzoic acid derivative serves as a versatile template in kinase-targeted drug design due to its dual functionality: The carboxylic acid enables amide coupling to secondary pharmacophores, while the pyridyl-pyrimidine moiety engages in conserved hinge-region hydrogen bonds within kinase active sites [6] [10]. In nilotinib, it forms the core scaffold that binds the DFG-out (inactive) conformation of Bcr-Abl, conferring specificity over other kinases [10]. Beyond oncology, its molecular recognition properties have been exploited in HIV-1 protease inhibitor design, where it mimics the hydrogen-bonding network of darunavir’s bis-THF group with backbone atoms (Asp29/Asp30) in the protease S2 subsite [6]. This adaptability underscores its value in structure-based drug design (SBDD) frameworks targeting diverse ATP-binding pockets and allosteric sites.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: